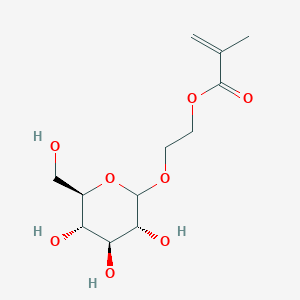

2-Methacryloxyethyl D-glucopyranoside

Übersicht

Beschreibung

2-Methacryloxyethyl D-glucopyranoside is a chemical compound with the molecular formula C12H20O8 and a molecular weight of 292.28 g/mol . It is a derivative of D-glucopyranoside and contains a methacryloxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methacryloxyethyl D-glucopyranoside can be synthesized from 2-Hydroxyethyl methacrylate and alpha-D-Methylglucoside . The reaction involves the esterification of the hydroxyl group of alpha-D-Methylglucoside with the methacryloxy group of 2-Hydroxyethyl methacrylate under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced in aqueous solutions containing inhibitors like 200 ppm MEHQ to prevent premature polymerization . The production process involves maintaining specific temperature and pH conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methacryloxyethyl D-glucopyranoside undergoes various chemical reactions, including:

Polymerization: It can polymerize to form hydrogels, which are used in drug delivery systems.

Esterification and Transesterification: These reactions are common due to the presence of ester groups in the compound.

Common Reagents and Conditions:

Polymerization: Initiated using free radical initiators like (Azobisisobutyronitrile) under controlled temperature conditions.

Esterification: Typically involves acid or base catalysts to facilitate the reaction.

Major Products Formed:

Hydrogels: Formed through polymerization, used in various biomedical applications.

Modified Esters: Resulting from esterification reactions, used in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

GEMA is utilized in developing hydrogels for controlled drug release. These hydrogels can encapsulate therapeutic agents, allowing for sustained release over time, which is crucial in managing chronic diseases . Research indicates that polymers derived from GEMA exhibit favorable biocompatibility and biodegradability, making them suitable for medical implants and drug delivery systems.

Tissue Engineering

In tissue engineering, GEMA-based materials can support cell adhesion and proliferation while minimizing inflammatory responses. This property is essential for creating scaffolds that mimic natural tissue environments . Studies have shown that these materials can be modified to enhance their interaction with biological systems, improving their effectiveness in regenerative medicine .

Biocompatible Materials

The unique combination of hydrophilicity from the glucopyranoside moiety and reactivity from the methacrylate group makes GEMA valuable for producing biocompatible materials used in various medical devices . Its ability to reduce protein adsorption compared to traditional materials suggests its potential for use in blood-contacting devices, where minimizing fouling is critical.

Industrial Applications

GEMA is also employed in producing specialty chemicals and materials with specific properties. Its polymerization capabilities allow it to be used as a monomer in synthesizing copolymers that can be tailored for various industrial applications .

Case Studies

- Glucose-Responsive Hydrogels : A study demonstrated that poly(2-methacryloyloxyethyl D-glucopyranoside) could be used as a sensing element for glucose levels, showcasing its application in diabetes management through controlled insulin delivery systems .

- Infection Prevention : Research on glycopolymer brushes derived from GEMA indicates their potential to coat medical implants, preventing bacterial colonization and subsequent infections post-surgery .

- Antibody Delivery Systems : GEMA-based polymers have been explored for enhancing the delivery of therapeutic antibodies across the blood-brain barrier, indicating their potential role in treating neurological diseases .

Wirkmechanismus

The mechanism of action of 2-Methacryloxyethyl D-glucopyranoside involves its ability to form hydrogels through polymerization. These hydrogels can encapsulate drugs or other bioactive molecules, allowing for controlled release. The compound interacts with molecular targets through non-covalent interactions , such as hydrogen bonding and van der Waals forces, to stabilize the encapsulated molecules .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyethyl methacrylate: A precursor in the synthesis of 2-Methacryloxyethyl D-glucopyranoside.

Methacryloxyethyl glucoside: Another derivative with similar properties.

Uniqueness: this compound is unique due to its combination of methacryloxy and glucopyranoside groups, which impart specific chemical and physical properties. Its ability to form biocompatible hydrogels makes it particularly valuable in biomedical applications .

Biologische Aktivität

2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic glycopolymer that has garnered attention in biomedical research due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of methacrylate groups and a glucopyranoside moiety. This combination facilitates its polymerization into hydrogels, which are valuable in various biomedical applications. The compound can undergo reactions such as polymerization, esterification, and transesterification, resulting in products like biocompatible hydrogels suitable for drug delivery systems and tissue engineering .

Target of Action

GEMA primarily interacts with blood coagulation factors, inhibiting their activity. This action disrupts the coagulation cascade, leading to a reduction in blood clot formation. Such properties make it potentially beneficial for conditions associated with excessive clotting, such as thrombosis.

Biochemical Pathways

The inhibition of clotting factors by GEMA affects several biochemical pathways involved in hemostasis. By preventing the activation of these factors, GEMA may reduce the risk of thromboembolic events in susceptible patients.

Applications in Drug Delivery

GEMA has shown promise in the development of glucose-responsive hydrogels for controlled drug delivery. These hydrogels can release therapeutic agents in response to specific glucose levels, making them particularly useful for diabetes management. For instance, studies have demonstrated that GEMA-based hydrogels can sustain insulin release over extended periods under simulated physiological conditions .

Table 1: Comparison of GEMA with Other Glycopolymers

| Glycopolymer Type | Key Features | Applications |

|---|---|---|

| This compound | Anticoagulant properties; glucose-responsive behavior | Drug delivery systems; tissue engineering |

| Poly(2-acrylamidoethyl-α-D-mannopyranoside) | High antifouling properties; specific protein interactions | Biosensors; drug delivery |

| Poly(2-acrylamidoethyl-β-D-galactopyranoside) | Enhanced biocompatibility; reduced protein adsorption | Biomedical coatings; drug delivery |

Case Studies

-

Anticoagulant Activity

A study investigated the anticoagulant effects of GEMA compared to traditional anticoagulants. Results indicated that GEMA effectively inhibited thrombin activity and reduced fibrinogen conversion to fibrin, demonstrating its potential as a novel anticoagulant agent . -

Glucose-Responsive Hydrogels

Research focused on GEMA-based hydrogels revealed their ability to modulate insulin release based on glucose concentration. In vitro experiments showed a sustained release profile over seven days, making them suitable for diabetes treatment . -

Biosensor Development

GEMA has been utilized in the fabrication of biosensors for glucose detection. Its incorporation into sensor platforms enhanced sensitivity and specificity towards glucose, facilitating early diagnosis and monitoring of diabetes .

Eigenschaften

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.